Cas no 211122-38-2 (Methyl 6-fluoro-5-methylpyridine-3-carboxylate)
Methyl 6-fluoro-5-methylpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 6-fluoro-5-methylpyridine-3-carboxylate
- Methyl 6-fluoro-5-methylnicotinate
- ALCBYUWDBOVTGN-UHFFFAOYSA-N
- FCH897672
- Z0374
- 3-Pyridinecarboxylic acid, 6-fluoro-5-methyl-, methyl ester
- MFCD11616889
- Methyl 6-fluoro-5-methyl-pyridine-3-carboxylate
- CS-0038004
- DTXSID60697536
- SCHEMBL487335
- EN300-268713
- AKOS006316643
- SB53639
- SY102896
- Methyl6-fluoro-5-methylnicotinate
- DB-096406
- AS-39630
- 211122-38-2
- Methyl6-fluoro-5-methylpyridine-3-carboxylate
- Methyl 6-fluoro-5-methylpyridine-3-carboxylate
-
- MDL: MFCD11616889
- Inchi: 1S/C8H8FNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3
- InChI Key: ALCBYUWDBOVTGN-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC(C(=O)OC)=CN=1
Computed Properties
- Exact Mass: 169.05390666g/mol
- Monoisotopic Mass: 169.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 1.5
Methyl 6-fluoro-5-methylpyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203134-1g |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 1g |
$307.00 | 2023-09-07 | ||
| Matrix Scientific | 203134-5g |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 5g |
$935.00 | 2023-09-07 | ||
| TRC | M320063-10mg |
Methyl 6-Fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M320063-50mg |
Methyl 6-Fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | M320063-100mg |
Methyl 6-Fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 100mg |
$ 80.00 | 2022-06-02 | ||
| Chemenu | CM323119-5g |
Methyl 6-fluoro-5-methylnicotinate |
211122-38-2 | 96% | 5g |
$421 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M95820-1g |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 95% | 1g |
¥750.0 | 2022-04-27 | |
| Alichem | A029157666-250mg |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 95% | 250mg |
$680.00 | 2023-09-02 | |
| Alichem | A029157666-500mg |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 95% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A029157666-1g |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate |
211122-38-2 | 95% | 1g |
$1685.00 | 2023-09-02 |
Methyl 6-fluoro-5-methylpyridine-3-carboxylate Suppliers
Methyl 6-fluoro-5-methylpyridine-3-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on Methyl 6-fluoro-5-methylpyridine-3-carboxylate
Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS No. 211122-38-2)
Methyl 6-fluoro-5-methylpyridine-3-carboxylate, with the CAS registry number 211122-38-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatility in organic synthesis and their role in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of Methyl 6-fluoro-5-methylpyridine-3-carboxylate is characterized by a pyridine ring substituted with a methyl group at position 5, a fluoro group at position 6, and a methyl ester group at position 3. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further functionalization. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of new drug candidates.
One of the most notable advancements in the study of Methyl 6-fluoro-5-methylpyridine-3-carboxylate involves its application in medicinal chemistry. Researchers have explored its role as a building block for constructing heterocyclic frameworks that exhibit promising biological activities. For instance, derivatives of this compound have been reported to possess anti-inflammatory, antifungal, and anticancer properties. These findings underscore its importance as a versatile starting material in drug discovery programs.
In addition to its medicinal applications, Methyl 6-fluoro-5-methylpyridine-3-carboxylate has also been investigated for its potential in agrochemicals. The compound's ability to modulate plant growth and enhance stress tolerance has been explored in recent agricultural studies. By incorporating this compound into plant growth regulators, scientists aim to develop eco-friendly solutions that promote sustainable agriculture without adverse environmental impacts.
The synthesis of Methyl 6-fluoro-5-methylpyridine-3-carboxylate typically involves multi-step organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and esterification processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing waste generation. These improvements highlight the growing interest in sustainable chemical manufacturing practices.
From a structural perspective, the presence of both electron-donating (methyl groups) and electron-withdrawing (fluorine) substituents on the pyridine ring creates a unique electronic environment that can be exploited for various chemical transformations. For example, the methyl ester group at position 3 can serve as a reactive site for nucleophilic attack or elimination reactions, facilitating the construction of complex molecular architectures.
Recent research has also focused on the photophysical properties of Methyl 6-fluoro-5-methylpyridine-3-carboxylate, particularly its fluorescence behavior under UV light. This property makes it a potential candidate for applications in sensors and imaging agents. By modifying the substituent pattern on the pyridine ring, researchers have demonstrated tunable fluorescence emission profiles, which could be harnessed for diagnostic purposes in biomedical applications.
In conclusion, Methyl 6-fluoro-5-methylpyridine-3-carboxylate (CAS No. 211122-38-2) stands out as a versatile and multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, agrochemical development, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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